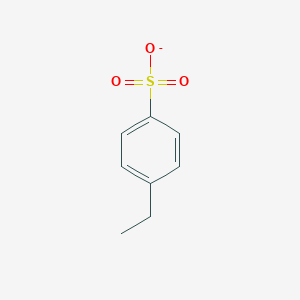

4-Ethylbenzenesulfonate

Beschreibung

Evolution of Research Perspectives on Aromatic Sulfonates

Historically, research on aromatic sulfonates was heavily focused on their application as surfactants in detergents and as intermediates in the synthesis of dyes and certain pharmaceuticals. scirp.org Lignin (B12514952) sulfonates, for example, are a major byproduct of the paper pulp industry. scirp.org However, the scientific perspective has evolved dramatically, with contemporary research exploring the sophisticated roles of these compounds in advanced materials and catalysis.

A significant area of modern research is the development of sulfonated aromatic polymers for use as proton exchange membranes (PEMs) in fuel cells. rsc.org Early research in this area utilized materials like sulfonated polystyrene, but the focus has since shifted to sulfonated polyarylenes, which offer superior thermochemical stability due to their sp²-hybridized linkages. rsc.orgresearchgate.net The key to advancing these materials lies in controlling the polymer backbone architecture and the acidity of the sulfonic acid groups. rsc.orgresearchgate.net Research has shown that polymers with superacidic fluoroalkyl sulfonate groups can exhibit higher proton conductivity than those with less acidic aryl sulfonate groups, even at lower ion exchange capacities. researchgate.net This shift from simple surfactants to highly engineered macromolecules for energy applications illustrates the significant evolution in the study of aromatic sulfonates.

Significance of the Ethylbenzenesulfonate Moiety in Advanced Chemical Transformations

The specific structure of the 4-ethylbenzenesulfonate moiety is crucial for its function in a variety of advanced chemical transformations. The interplay between the ethyl group and the sulfonate group on the aromatic ring allows it to participate in and influence reactions in unique ways.

In the field of catalysis, the sulfonate group can act as a reactive leaving group. For instance, aryl chlorobenzenesulfonates have been used in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents. mdpi.com This protocol demonstrates that the sulfonate ester is a highly reactive activating group for this type of C-C bond formation. mdpi.com

Furthermore, the ethyl group itself can be the site of reaction, making this compound a valuable substrate for studying C-H bond activation and oxidation. Research involving iridium(III) complexes has shown that the C-H bonds of the ethyl group can be selectively oxidized. researchgate.net Similarly, engineered myoglobin (B1173299) enzymes containing manganese have been shown to catalyze the hydroxylation of sodium this compound, demonstrating that the protein matrix can facilitate reactions not promoted by the free metal complex alone. osaka-u.ac.jpacs.org In these studies, the rate of the reaction is dependent on the C-H bond dissociation enthalpy, supporting the hypothesis that hydrogen atom abstraction is a rate-limiting step. acs.org

The entire moiety is also utilized in materials science. Ferric p-ethylbenzenesulfonate has been synthesized and used as an oxidant and dopant for the conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT) to create thermoelectric composites. researchgate.net In another innovative application, 2-nitrobenzyl this compound has been synthesized as a thermally activated dopant, enabling the solid-state processing of conducting polymers for applications like wearable electronics. acs.org

Interdisciplinary Relevance of this compound Studies

The study of this compound extends beyond pure chemistry, finding relevance in several interdisciplinary fields, including environmental science, materials science, and biochemistry.

In environmental chemistry, the unique properties of this compound are exploited for analytical purposes. It can be combined with an organic cation, benzethonium (B1203444) chloride, to form an ion-associate phase in situ. mdpi.com This phase has been successfully used for the microextraction of persistent organic pollutants, such as polycyclic aromatic hydrocarbons (PAHs) and estrogens, from aqueous samples, demonstrating a practical application for environmental monitoring. mdpi.com The photocatalytic degradation of aromatic sulfonates, including related naphthalene (B1677914) sulfonates, has also been studied to address their presence in industrial wastewater. unito.it

In materials science, beyond its use in conducting polymers, this compound serves as a model compound and a building block. Molecular dynamics simulations have been used to study polyelectrolyte membranes containing 4-ethylbenzene sulfonate and 4-ethyl-phenyl phosphate (B84403) pendant groups to understand the diffusion of ions. researchgate.netmdpi.com These studies are critical for designing new membranes for applications like lithium recovery from brine. researchgate.netmdpi.com In polymer science, related aromatic sulfonate derivatives have been investigated as nucleating agents to enhance the crystallization rate and modify the thermal properties of biodegradable polymers like poly(lactic acid) (PLA). researchgate.net

In biochemistry and physical organic chemistry, sodium this compound is used to study molecular interactions. It exhibits hydrotropic properties, meaning it can enhance the solubility of hydrophobic compounds in aqueous solutions. Its association with cationic polyelectrolytes has been studied, revealing that even small amphiphilic counterions like this compound can induce a cooperative effect in their binding. tandfonline.com This behavior is relevant for understanding interactions in biological systems and for applications in drug delivery.

Data Tables

Table 1: Physicochemical Properties of 4-Ethylbenzenesulfonic Acid and its Sodium Salt

| Property | 4-Ethylbenzenesulfonic Acid | Sodium this compound |

| CAS Number | 98-69-1 nih.gov | 14995-38-1 nih.gov |

| Molecular Formula | C₈H₁₀O₃S nih.gov | C₈H₉NaO₃S nih.gov |

| Molecular Weight | 186.23 g/mol nih.gov | 208.21 g/mol nih.gov |

| Physical State | Liquid / Solid nih.govchemicalbook.com | Solid tcichemicals.com |

| Density | 1.229 g/mL at 25 °C sigmaaldrich.com | Not specified |

| Refractive Index | n20/D 1.5331 sigmaaldrich.com | Not specified |

| IUPAC Name | 4-ethylbenzenesulfonic acid nih.gov | sodium;this compound nih.gov |

Table 2: Research Applications of this compound

| Research Area | Specific Application | Key Finding | Reference(s) |

| Catalysis | Substrate for C-H bond hydroxylation | An engineered myoglobin-manganese complex catalyzes the reaction, with H-abstraction as a rate-limiting step. | acs.org |

| Catalysis | Substrate for C-H bond oxidation | Iridium(III) complexes selectively oxidize the ethyl group, showing a high preference for C-H oxidation over water oxidation. | researchgate.net |

| Materials Science | Dopant for conducting polymers | Ferric p-ethylbenzenesulfonate acts as a dopant for PEDOT in thermoelectric composites. | researchgate.net |

| Materials Science | Model for ion diffusion in membranes | Molecular dynamics simulations of polyelectrolytes with sulfonate pendant groups inform the design of membranes for ion separation. | mdpi.com |

| Environmental Chemistry | Component of an extraction phase | Forms an ion-associate phase with benzethonium chloride for the microextraction of organic pollutants from water. | mdpi.com |

| Biophysical Chemistry | Probe for polyelectrolyte association | Induces cooperative binding to cationic polyelectrolytes at the water/chloroform interface. | tandfonline.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H,9,10,11)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIXOPDYGQCZFO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9O3S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Ethylbenzenesulfonate and Its Derivatized Analogues

Strategizing Direct and Indirect Synthetic Routes

The preparation of 4-ethylbenzenesulfonate can be approached through several synthetic pathways, each with distinct advantages and challenges. The choice of route often depends on the desired purity, scale, and the availability of starting materials.

Friedel-Crafts Sulphonylation Approaches and Associated Limitations

Direct sulfonation of ethylbenzene (B125841) can be achieved via electrophilic aromatic substitution, where a sulfonating agent reacts with the aromatic ring. The ethyl group, being an electron-donating group, directs the incoming sulfonate group primarily to the para position. However, the Friedel-Crafts reaction, a broader class of alkylation and acylation reactions, has inherent limitations when applied to sulfonation. ucalgary.camasterorganicchemistry.com

A significant challenge in Friedel-Crafts type reactions is the potential for polysubstitution, where the product of the initial reaction is more reactive than the starting material, leading to the formation of di-sulfonated and other polysulfonated byproducts. quora.com Controlling reaction conditions, such as temperature and the molar ratio of reactants, is crucial to minimize these side reactions. For instance, maintaining a temperature at or below 100°C and using a 1:1.2 molar ratio of ethylbenzene to sulfuric acid can help reduce the formation of di-sulfonated derivatives. Another limitation is that Friedel-Crafts reactions are generally ineffective on deactivated aromatic rings. ucalgary.capearson.com If the benzene (B151609) ring is substituted with a strongly electron-withdrawing group, the reaction is often unsuccessful. pearson.com

Alternative Alkylation-Sulfonation Sequences

An alternative to direct sulfonation is a two-step sequence involving alkylation followed by sulfonation, or vice versa. One common industrial route involves the alkylation of benzene with a suitable alkylating agent, such as a long-chain monoalkene (e.g., dodecene), often using a catalyst like hydrogen fluoride. wikipedia.org The resulting linear alkylbenzene is then sulfonated using sulfur trioxide to produce the corresponding sulfonic acid, which is subsequently neutralized. wikipedia.org

Conversely, one could consider the alkylation of a pre-formed benzenesulfonate (B1194179). However, this approach can be complicated by competing reactions. For example, the reaction of an alkyl benzenesulfonate with a strong base like lithium diethylamide can lead to a mixture of SN2 substitution and elimination products, as well as N-sulfonation in the case of amide bases. acs.org The specific pathway is influenced by factors such as the solvent and the concentration of reactants. acs.org

A notable industrial method for producing ethylbenzene itself is the Friedel-Crafts alkylation of benzene with ethylene, catalyzed by Lewis acids like aluminum chloride. chemcess.com This process is a major source of ethylbenzene, which is a precursor for styrene (B11656) production. chemcess.com

Halosulfonation and Subsequent Functionalization for Substituted Derivatives

For the synthesis of substituted derivatives of this compound, halosulfonation offers a versatile route. This process involves the reaction of an aromatic compound with a halosulfonating agent, such as chlorosulfonic acid (ClSO₃H), to introduce a sulfonyl halide group (-SO₂X) onto the aromatic ring. This sulfonyl halide can then be readily converted to a variety of functional groups.

For instance, the sulfonyl chloride can be hydrolyzed to the corresponding sulfonic acid or reacted with amines to form sulfonamides. This method provides a pathway to a diverse range of substituted benzenesulfonate derivatives. The synthesis of compounds like 3-amino-5-chloro-4-ethylbenzenesulfonic acid highlights the utility of this approach, where a benzene derivative is functionalized with multiple substituents. ontosight.ai The reaction of ethylbenzene with halosulfonating agents can also be controlled to achieve selective substitution. google.com

Green Chemistry Principles in Aromatic Sulfonate Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the development of greener synthetic methodologies for aromatic sulfonates, focusing on minimizing waste and the use of hazardous substances.

Atom Economy and Waste Minimization in Sulfonation Processes

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. researchgate.netbuecher.de Traditional sulfonation methods often generate significant amounts of waste, particularly acidic waste streams. google.com

Using sulfur trioxide (SO₃) as the sulfonating agent is generally more atom-economical than using sulfuric acid or oleum, as it directly adds the SO₃ group to the aromatic ring. rscspecialitychemicals.org.ukdicp.ac.cn This approach minimizes the formation of water as a byproduct, which is inherent in sulfonation with sulfuric acid. Performing sulfonation reactions with SO₃ in a solvent like liquid sulfur dioxide can lead to a nearly zero E-factor (environmental factor), indicating minimal waste generation. rscspecialitychemicals.org.uk Continuous flow microreactors also offer a way to control the highly exothermic nature of SO₃ sulfonation, improving safety and efficiency. dicp.ac.cn The development of recyclable sulfonating agents, such as sulfonated imidazolium (B1220033) salts, also contributes to waste reduction and improved sustainability in aromatic polymer sulfonation. digitellinc.com

Table 1: Comparison of Sulfonating Agents and their Impact on Atom Economy

| Sulfonating Agent | Byproducts | Atom Economy | Waste Generation |

| Concentrated H₂SO₄ | H₂O | Lower | Significant acid waste |

| Oleum (H₂SO₄ + SO₃) | H₂O | Moderate | Significant acid waste |

| Sulfur Trioxide (SO₃) | None (in ideal reaction) | High | Minimal (approaching zero with recycling) |

| Chlorosulfonic Acid (ClSO₃H) | HCl | Lower | Acidic gas waste |

Solvent-Free and Aqueous Medium Syntheses of Sulfonates

Moving away from volatile and often toxic organic solvents is another crucial aspect of green chemistry. Research has focused on developing solvent-free and aqueous-based synthetic routes for sulfonates.

Solvent-free sulfonation can be achieved through mechanochemistry, where mechanical force, such as ball milling, is used to drive the reaction between an arene and a solid sulfonating agent like sodium bisulfate monohydrate (NaHSO₄·H₂O) in the presence of a dehydrating agent like P₂O₅. researchgate.net This method has been successfully applied to the sulfonation of ethylbenzene. researchgate.net Another solvent-free approach involves the direct C-H thiolation of aromatic compounds using sulfonyl chlorides under metal- and solvent-free conditions, although this leads to sulfides rather than sulfonates. rsc.org

Aqueous synthesis provides an environmentally benign alternative. For example, the synthesis of lanthanide 4-amino-benzenesulfonate salts has been achieved by reacting lanthanide carbonates with 4-amino-benzenesulfonic acid in an aqueous solution. unesp.br Similarly, water-based synthesis has been developed for sulfonate-functionalized 1,2,4-triazole (B32235) ligands. nih.gov The synthesis of cobalt benzenesulfonate has also been reported by mixing aqueous solutions of benzenesulfonic acid and cobalt nitrate (B79036) hexahydrate. google.com These methods highlight the potential for utilizing water as a safe and abundant solvent for the synthesis of various sulfonate compounds.

Energy Efficiency Considerations in Reaction Design and Optimization

Energy efficiency is a paramount consideration in the chemical industry, driven by both economic and environmental factors. chemcopilot.comabb.com In the synthesis of this compound, which typically involves the sulfonation of ethylbenzene, optimizing reaction design is crucial for minimizing energy consumption. Key strategies focus on process intensification, which aims to reduce equipment size, energy usage, and waste generation. numberanalytics.com

Several areas of the synthesis process present opportunities for energy optimization:

Reaction Conditions: Operating reactions at ambient temperature and pressure where feasible can significantly conserve energy. chemcopilot.com For sulfonation, which is often exothermic, efficient heat management is critical. Utilizing advanced reactor designs, such as high-shear mixing reactors like rotor-stator spinning disc reactors, can enhance mass and heat transfer. numberanalytics.com This intensification allows for shorter reaction times and better temperature control, preventing overheating and reducing the energy required for cooling. For instance, high-shear reactors have been shown to reduce power consumption by as much as 40% compared to traditional stirred-tank reactors in similar processes.

Process Integration: Combining reaction and separation steps, a technique known as reactive distillation, can lead to substantial energy savings by eliminating the need for separate units. numberanalytics.com

Monitoring and Control: Advanced process control systems that monitor reaction parameters in real-time can identify and correct inefficiencies, ensuring the process operates under optimal conditions for energy use. numberanalytics.comenergylearning.in

By analyzing energy inputs and outputs, and applying principles of green chemistry, the manufacturing process for this compound can be made more sustainable and cost-effective. chemcopilot.comnumberanalytics.com

Synthesis of Conjugated Systems and Functionalized Polymers Incorporating this compound Units

The incorporation of this compound units into polymeric structures is a key strategy for developing advanced functional materials. This is particularly evident in the field of conducting polymers and specialized materials for analytical applications, where the sulfonate group imparts unique properties such as charge-carrying capability and hydrophilicity.

Doping of Conducting Polymers with this compound

The electrical conductivity of conjugated polymers can be enhanced by several orders of magnitude through a process called doping. rsc.org 4-Ethylbenzenesulfonic acid (EBSA), the acid form of the titular compound, is an effective p-type dopant for various polythiophene-based conducting polymers. rsc.orgresearchgate.net The doping process involves an acid-mediated oxidation of the polymer, often in the presence of air (O₂), which removes electrons from the polymer backbone and creates positive charge carriers (polarons). rsc.orgnih.gov The ethylbenzenesulfonate anion then acts as a counter-ion to maintain charge neutrality. nih.gov

Research has demonstrated the successful doping of several polythiophenes with EBSA, including poly(3-hexylthiophene) (P3HT) and poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT). rsc.orgresearchgate.net Different processing methods, such as exposing a polymer film to an EBSA solution or co-processing the polymer and acid from a mutual solvent, have been shown to be effective. rsc.org Co-processing, in particular, can yield films with superior electrical conductivity and long-term stability. rsc.org

A novel approach involves the use of a thermally activated latent dopant, 2-nitrobenzyl this compound (EBSAc). acs.orgacs.org This compound can be processed non-interactively with the polymer. acs.org Upon heating, it releases EBSA, which then dopes the polymer in situ. acs.orgacs.org This method overcomes issues related to dopant diffusion in thick polymer films and allows for the solid-state processing of bulk conductive structures. acs.org The thermal activation of EBSAc has been shown to increase the electrical conductivity of polymers like P3HT and p(g₄2T-T) by three to four orders of magnitude. acs.org

| Polymer | Doping Method | Resulting Conductivity (S cm⁻¹) | Reference |

|---|---|---|---|

| p(g₄2T-T) | Co-processing | Up to 120 | rsc.org |

| PBTTT | Solution Doping | ~100 - 1000 | rsc.orgresearchgate.net |

| P3HT | Thermally Activated (EBSAc) | ~0.1 | acs.org |

| p(g₄2T-T) | Thermally Activated (EBSAc) | ~1 | acs.org |

Copolymerization Strategies Employing this compound Moieties

Incorporating sulfonate functional groups into polymer backbones via copolymerization is a versatile strategy for creating materials with tailored properties, such as ion-exchange capabilities and controlled morphology. mdpi.comvt.edu There are two primary approaches to achieving this:

Direct Copolymerization of a Sulfonated Monomer: This method involves the synthesis of a monomer that already contains the sulfonate group, which is then polymerized with one or more other comonomers. A key example is the synthesis of sulfonated poly(arylene ether sulfone) copolymers. vt.edu In this process, a disulfonated monomer like 3,3'-disodiumsulfonyl-4,4'-dichlorodiphenylsulfone (SDCDPS) is copolymerized with a non-sulfonated dihalide (like dichlorodiphenyl sulfone) and a bisphenol. vt.edu By systematically varying the molar ratio of the sulfonated and non-sulfonated monomers, copolymers with a controlled degree of sulfonation can be produced. vt.edu This allows for precise control over properties like hydrophilicity, water uptake, and ion conductivity, which are crucial for applications such as proton exchange membranes in fuel cells. vt.edu

Post-Polymerization Sulfonation: An alternative strategy is to first synthesize a block copolymer and then selectively introduce sulfonate groups onto one of the blocks. mdpi.com For instance, a polystyrene-based block copolymer can be synthesized using living polymerization techniques. mdpi.comwikipedia.org Subsequently, the polystyrene segments are sulfonated using a sulfonating agent like a sulfur trioxide-triethyl phosphate (B84403) complex. mdpi.com This approach is highly effective for creating amphiphilic block copolymers, where one block is hydrophilic (the sulfonated block) and the other is hydrophobic. mdpi.com These materials can self-assemble into well-defined nanostructures (e.g., micelles, lamellae) in solution or in the solid state, making them useful as templates for nanoparticle synthesis or as interface-active agents. mdpi.com

While specific examples detailing the copolymerization of a monomer containing a this compound moiety are not prevalent, these general strategies for incorporating sulfonated aromatic rings are directly applicable.

Formation of Ion-Associate Phases for Microextraction Applications

Sodium this compound (NaEBS) can be used to form an in situ solvent for microextraction procedures. mdpi.comresearchgate.net This technique, known as ion-associate phase (IAP) microextraction, is an environmentally friendly pretreatment method for separating and concentrating trace analytes from aqueous samples. mdpi.commdpi.com

The IAP is formed by mixing an aqueous solution containing an organic anion, in this case, this compound (EBS⁻), with one containing an organic cation, such as benzethonium (B1203444) chloride (BenCl or BTC). mdpi.comresearchgate.net The formation of the extractable liquid phase is governed by two key conditions:

The product of the concentrations of the organic anion and cation ([EBS⁻] and [Ben⁺]) must exceed the solubility product, leading to the formation of ion-associate microparticles. mdpi.comresearchgate.net

An excess of the organic anion (EBS⁻) is required to promote the growth of these particles into a distinct, separable liquid phase. mdpi.comresearchgate.net

Studies have shown that the highest extraction efficiency for hydrophobic analytes like polycyclic aromatic hydrocarbons (PAHs) is achieved when the concentration of NaEBS is significantly higher (e.g., 40 times greater) than that of BenCl. mdpi.com The resulting IAP, composed of benzethonium-ethylbenzenesulfonate, acts as an effective extraction medium. mdpi.com This microextraction method can achieve enrichment factors of several hundred times, making it highly suitable for the analysis of trace pollutants in environmental water samples. mdpi.com

| Analyte (PAH) | Log Kₒw¹ | Percent Extraction (%E) |

|---|---|---|

| Naphthalene (B1677914) | 3.37 | 40% |

| Acenaphthylene | 3.92 | 62% |

| Acenaphthene | 4.03 | 70% |

| Fluorene | 4.18 | 85% |

| Phenanthrene | 4.46 | 94% |

| Anthracene | 4.45 | 95% |

| Fluoranthene | 5.09 | >99% |

| Pyrene | 5.13 | >99% |

¹Log Kₒw is the logarithm of the octanol-water partition coefficient, a measure of hydrophobicity. Data sourced from a study using an IAP formed from benzethonium chloride and sodium this compound. mdpi.comresearchgate.net

Elucidation of Chemical Reactivity and Reaction Mechanisms Involving 4 Ethylbenzenesulfonate

Electrophilic and Nucleophilic Aromatic Substitution Pathways of 4-Ethylbenzenesulfonate

The sulfonic acid group (-SO₃H) and its corresponding sulfonate anion (-SO₃⁻) are powerful electron-withdrawing groups. msu.edu This electronic characteristic significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). msu.edu The deactivating nature arises from the positive charge on the sulfur atom, which withdraws electron density from the benzene (B151609) ring, making it less attractive to incoming electrophiles. msu.edu Consequently, reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation on the this compound ring are substantially hindered compared to unsubstituted benzene or activated derivatives. pearson.com When forced to react, the sulfonate group acts as a meta-director, guiding the incoming electrophile to the positions meta to itself (i.e., positions 2 and 6 relative to the ethyl group). msu.edunumberanalytics.com

Conversely, the strong electron-withdrawing nature of the sulfonate group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly when other activating groups are present or when a good leaving group is in an ortho or para position. libretexts.org For SNAr to occur, a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The presence of electron-withdrawing groups like sulfonate is crucial for stabilizing this negatively charged intermediate. libretexts.org However, in the case of this compound itself, the sulfonate group is not typically the leaving group in SNAr reactions. Instead, if a different leaving group (like a halide) were present on the ring, the sulfonate group would facilitate its displacement by a nucleophile. pressbooks.pub

A notable reaction involving the sulfonate group itself is desulfonation, which is the reverse of sulfonation. libretexts.orgopenochem.org By heating an aryl sulfonic acid in the presence of a dilute strong acid, the sulfonic acid group can be removed from the aromatic ring, regenerating the parent arene. numberanalytics.comlibretexts.orgwikipedia.org This reversibility is sometimes exploited in organic synthesis, where the sulfonate group is used as a temporary blocking group to direct other substituents before being removed. libretexts.orgwikipedia.org

Oxidative Transformations of this compound

The ethyl group of this compound is susceptible to oxidation, particularly at the benzylic position, which is the carbon atom directly attached to the aromatic ring. This position is activated due to the ability of the benzene ring to stabilize the resulting radical or cationic intermediates.

The oxidation of the benzylic C-H bonds in alkylaromatic compounds like ethylbenzene (B125841) is a well-studied process that often proceeds through a Hydrogen Atom Transfer (HAT) mechanism. researchgate.netrutgers.edu In this mechanism, a reactive oxidizing species, often a metal-oxo complex or a radical, abstracts a hydrogen atom (a proton and an electron) from the benzylic position. researchgate.netrutgers.edu This generates a benzylic radical, which is resonance-stabilized by the adjacent aromatic ring. This radical can then be trapped by other species in the reaction mixture to form oxidized products. beilstein-journals.org

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms. It compares the rate of a reaction using a reactant with a naturally abundant isotope to the rate of the same reaction with an isotopically labeled reactant (e.g., replacing hydrogen with deuterium). wikipedia.org A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-determining step of the reaction. acs.orgresearchgate.net

In the context of benzylic oxidation, a significant primary KIE indicates that the C-H bond is cleaved during the slowest step of the reaction. beilstein-journals.orgacs.org Studies on the oxidation of ethylbenzene and its derivatives consistently show large primary KIE values, supporting the mechanism of C-H bond cleavage in the rate-limiting step. beilstein-journals.orgresearchgate.net For example, the catalytic oxidation of a mixture of proteo and perdeutero ethylbenzene yielded a deuterium (B1214612) KIE of 3.21 ± 0.08, confirming that the benzylic C-H bond is broken during or before the rate-determining step. beilstein-journals.org In another study involving an iridium precatalyst, the oxidation of cyclohexane (B81311) showed a KIE of 3.0 ± 0.1, also pointing to C-H bond cleavage as the rate-limiting step. acs.org These findings are crucial for confirming that the oxidation proceeds via mechanisms like HAT, where the initial C-H bond scission is the critical event. beilstein-journals.orgacs.orgresearchgate.net

| Reaction / System | kH/kD Value | Implication | Reference |

| NHPI-iodate catalyzed oxidation of ethylbenzene | 3.21 ± 0.08 | Cleavage of benzylic C-H bond is in or before the rate-determining step. | beilstein-journals.org |

| Iridium-catalyzed oxidation of cyclohexane | 3.0 ± 0.1 | C-H bond cleavage is the rate-limiting step. | acs.org |

| Rhodium-catalyzed alkylation of benzylic amines | ~4-5 | Benzylic C-H bond is broken in the rate-determining step. | acs.org |

| tBuOOH-mediated electrochemical oxidation | 19.1 ± 1 | Abstraction of the benzylic proton is the rate-determining step. | rsc.orgresearchgate.net |

High-valent metal-oxo species (M=O) are highly reactive intermediates that are central to many catalytic oxidation processes, both in biological enzymes and synthetic systems. nih.govrsc.org These species, featuring a metal in a high oxidation state double-bonded to an oxygen atom, act as powerful oxygen atom transfer (OAT) agents. nih.govrsc.org Metals such as iron, manganese, ruthenium, and iridium are commonly employed. rsc.orgresearchgate.netacs.org

In a typical catalytic cycle, a low-valent metal complex is oxidized by a terminal oxidant (e.g., periodate (B1199274), hydroperoxides, or even water) to generate the high-valent metal-oxo intermediate. acs.orgresearchgate.net This reactive species then attacks the substrate, such as the benzylic C-H bond of this compound. researchgate.net The reaction often proceeds via HAT, where the M=O species abstracts a hydrogen atom from the substrate. rutgers.eduacs.org This step transfers an oxygen atom to the substrate (or facilitates its oxygenation) and reduces the metal center back to its lower oxidation state, allowing it to re-enter the catalytic cycle. researchgate.net

For example, iridium(III) complexes have been shown to catalyze the oxidation of sodium this compound using sodium periodate as the terminal oxidant. acs.orgresearchgate.net Competition experiments demonstrated that the C–H oxidation of the sulfonate substrate was significantly faster than the competing water oxidation, highlighting the efficiency of the catalyst. acs.orgresearchgate.net The mechanism is believed to involve a high-valent iridium-oxo species that performs the selective C-H bond cleavage. researchgate.net Similarly, cobalt complexes can be activated to form Co(IV)-oxo species that are implicated in oxidative transformations. mdpi.com

Hydrolysis and Solvolysis Phenomena of Sulfonate Esters and Related Species

While this compound as a salt is generally stable in water, its corresponding esters (alkyl 4-ethylbenzenesulfonates) are susceptible to hydrolysis and solvolysis. Sulfonate esters are notable for being excellent leaving groups in nucleophilic substitution and elimination reactions. eurjchem.com

The hydrolysis of a sulfonate ester involves the cleavage of the bond between the sulfur atom and the oxygen of the alkoxy group (S-O cleavage) or the bond between the oxygen and the alkyl group (C-O cleavage). eurjchem.comnih.gov In acidic hydrolysis of aryl sulfates, the mechanism involves a protonated sulfate (B86663) ester which then undergoes cleavage. acs.org For alkyl sulfonate esters, hydrolysis can be a significant degradation pathway. enovatia.com For instance, rate constants for the hydrolysis of methyl, ethyl, and isopropyl methanesulfonate (B1217627) have been measured and were found to be largely unaffected by pH changes around neutrality. enovatia.com

The presence of water can significantly impact the formation and stability of sulfonate esters. In processes where sulfonic acids are mixed with alcohols, there is a potential for ester formation. However, adding water can suppress this by competing for protons and by providing a rapid hydrolysis pathway for any ester that does form. enovatia.comresearchgate.net The rate of hydrolysis is often considerably faster than the rate of formation, providing an effective control mechanism. researchgate.net

The stability of sulfonate esters to cleavage varies widely depending on their structure and the reaction conditions. For example, neopentyl (Neo) sulfonate esters are quite stable, whereas esters of highly fluorinated alcohols like hexafluoroisopropanol (HFIP) are cleaved rapidly under basic conditions. nih.gov

| Sulfonate Ester | Cleavage Conditions | Outcome | Reference |

| Methyl, Ethyl, Isopropyl Methanesulfonate | Neutral water | Hydrolysis occurs at measurable rates. | enovatia.com |

| Ethyl Methanesulfonate | 1 M MSA in ethanol (B145695), 70°C, 10h | 0.25% conversion to ester. | researchgate.net |

| Ethyl Methanesulfonate | 1 M MSA in ethanol + 5% water, 70°C, 10h | 0.05% conversion to ester (hydrolysis competes). | researchgate.net |

| HFIP Dansylate | NaOH, 9:1 DCM/MeOH, rt | Cleaved in < 1 hour. | nih.gov |

| Neopentyl (Neo) Dansylate | BBr₃, 0°C | Cleaved in < 15 min. | nih.gov |

| Neopentyl (Neo) Dansylate | 2M Ammonium Acetate (B1210297), 100°C, 2h | Only partial cleavage. | nih.gov |

Noncovalent Interactions and Ion Pair Formation in Reaction Media Affecting Reactivity

In solution, the this compound anion does not exist in isolation but is associated with a counter-ion (e.g., Na⁺, K⁺). The electrostatic attraction between these oppositely charged ions leads to the formation of an ion pair. nih.gov The nature and strength of this ion-pairing can significantly influence the reactivity and properties of the sulfonate. nih.gov

The strength of the interaction is governed by Coulomb's law and depends on the distance between the ions and the dielectric constant of the solvent. nih.gov In polar solvents with high dielectric constants, like water, the ions are well-solvated and exist as "loose" or solvent-separated ion pairs. In less polar organic solvents, they form "tight" ion pairs with stronger electrostatic attraction. nih.gov

These ion-pairing effects can modulate chemical reactivity. For instance, in reactions involving the sulfonate anion as a nucleophile or as part of a catalyst, the degree of association with its counter-ion can affect its availability and reactivity. nih.gov Ion-pairing is a recognized strategy for controlling selectivity in various reactions, including C-H functionalization, by influencing the geometry and electronic properties of transition states or intermediates. nih.gov

In analytical techniques like ion-pair chromatography, reagents are added to form ion pairs with analytes like sulfonic acids, modifying their retention on a nonpolar stationary phase. upce.czdiva-portal.org The choice of the ion-pairing agent and its concentration can be tuned to control the separation, demonstrating the practical importance of these noncovalent interactions. upce.czresearchgate.net For example, the electrospray response of sulfonic acids in mass spectrometry is influenced by the type of alkylammonium ion-pairing reagent used, with different reagents leading to varying signal intensities due to differences in ion-pair formation and volatility. upce.cz

Catalytic Roles and Applications of 4 Ethylbenzenesulfonate in Chemical Processes

4-Ethylbenzenesulfonate as an Acid Catalyst in Organic Synthesis

4-Ethylbenzenesulfonic acid, the protonated form of this compound, is a member of the arenesulfonic acid family, which are strong organic acids utilized as catalysts in a variety of organic reactions. The sulfonic acid group (-SO₃H) is a powerful proton donor, making these compounds effective Brønsted acid catalysts. nih.gov Their catalytic activity is comparable to mineral acids like sulfuric acid, but their organic nature often provides better solubility in non-polar organic solvents, enhancing reaction homogeneity and efficiency.

The catalytic utility of arenesulfonic acids stems from their ability to protonate functional groups, thereby activating substrates for subsequent reactions. This role is crucial in numerous synthetic transformations. While specific performance data for 4-ethylbenzenesulfonic acid is not always detailed in broad literature, its structural similarity to widely used catalysts like p-toluenesulfonic acid implies its applicability in similar contexts.

Below is a table of common organic reactions where arenesulfonic acids like 4-ethylbenzenesulfonic acid serve as effective catalysts.

| Reaction Type | Role of Acid Catalyst | Typical Substrates | Typical Products |

| Esterification | Protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. | Carboxylic Acids, Alcohols | Esters |

| Alkylation | Facilitates the formation of carbocation intermediates from alkenes or alcohols. | Alkenes, Alcohols, Arenes | Alkylated Arenes |

| Acetal Formation | Protonates the carbonyl oxygen of an aldehyde or ketone for nucleophilic attack by an alcohol. | Aldehydes, Ketones, Alcohols | Acetals, Ketals |

| Dehydration | Promotes the elimination of water to form alkenes from alcohols. | Alcohols | Alkenes |

| Rearrangements | Initiates molecular rearrangements (e.g., Beckmann, pinacol) by creating an electron-deficient center. | Oximes, Diols | Amides, Carbonyls |

Influence of this compound in Transition Metal-Mediated Catalysis

Modulation of Reactivity and Selectivity in Catalytic Oxidation Reactions

The electronic properties of the this compound ligand can modulate the performance of a transition metal catalyst in oxidation reactions. The sulfonate group is strongly electron-withdrawing, which can impact the redox potential of the metallic center. By altering the electron density at the metal, the sulfonate can influence the ease with which the catalyst can cycle between different oxidation states—a fundamental requirement for most catalytic oxidation processes.

For instance, in a hypothetical oxidation reaction catalyzed by a metal complex, the presence of a this compound counter-ion could render the metal center more electrophilic. This increased electrophilicity might enhance the metal's ability to coordinate with and activate a substrate, potentially leading to higher reaction rates. Conversely, it could also affect the binding of oxidants or the stability of key intermediates, thereby altering the selectivity of the reaction and favoring the formation of a desired product over side products. One study on the oxidation of ethylbenzene (B125841) utilized a catalyst system involving a sulfonated porphyrin grafted to chitosan, demonstrating the role of sulfonate groups in facilitating such reactions. dntb.gov.ua

Investigation of Homogeneous versus Heterogeneous Catalytic Systems

The physical form of a catalyst dictates whether a process is homogeneous or heterogeneous, each with distinct advantages and disadvantages. rsc.orgrsc.org this compound can be involved in both types of systems.

Homogeneous Catalysis: When used directly as its acid form (4-ethylbenzenesulfonic acid) dissolved in a reaction solvent, it functions as a homogeneous catalyst. beilstein-journals.org The primary advantage is high activity and selectivity, as the catalytic sites are uniformly dispersed and highly accessible to the reactants. However, a significant drawback is the difficulty in separating the catalyst from the product mixture post-reaction, which can lead to product contamination and catalyst loss. rsc.org

Heterogeneous Catalysis: this compound is instrumental in creating heterogeneous catalytic systems, particularly through the doping of conductive polymers. chemicalbook.com For example, when polypyrrole is synthesized, this compound can be incorporated as a dopant anion. This results in a solid, insoluble, yet conductive material. If this doped polymer is used to catalyze a reaction, it acts as a heterogeneous catalyst. The key benefit is the ease of separation from the reaction medium—often by simple filtration—which allows for straightforward catalyst recycling and ensures product purity. mdpi.com While potentially exhibiting lower activity compared to their homogeneous counterparts due to mass transfer limitations, their stability and reusability are highly advantageous for industrial processes. rsc.org

The following table summarizes the comparison between these two catalytic systems involving this compound.

| Feature | Homogeneous System | Heterogeneous System |

| Catalyst Form | Soluble 4-ethylbenzenesulfonic acid | Solid polymer doped with this compound |

| Catalyst Accessibility | High; all catalyst molecules are available. | Lower; reaction occurs on the surface. |

| Reaction Conditions | Often milder temperatures and pressures. | May require more forcing conditions. |

| Separation | Difficult; may require extraction or distillation. | Easy; typically done by filtration. |

| Catalyst Reusability | Challenging; often not recycled. | High; can be reused for multiple cycles. |

| Product Purity | Risk of contamination with catalyst residue. | High; minimal risk of catalyst leaching. |

Applications in Advanced Sensing Materials Utilizing this compound Doping

The use of this compound as a dopant is a key strategy in the development of advanced sensing materials based on conductive polymers like polypyrrole. chemicalbook.com Doping is the process of introducing impurities into a material to alter its electrical properties. In this context, this compound anions are incorporated into the polymer matrix during its electrochemical or chemical polymerization.

The polymer backbone of polypyrrole becomes positively charged (oxidized) during synthesis, and the negatively charged this compound anions position themselves within the matrix to ensure charge neutrality. This incorporation has two primary effects: it creates charge carriers (polarons and bipolarons) along the polymer chain, dramatically increasing electrical conductivity, and its size and shape influence the polymer's morphology and microstructure.

This enhanced conductivity is the basis for sensing applications. When a material doped with this compound is exposed to a target analyte (e.g., a specific gas or biomolecule), interactions between the analyte and the polymer can disrupt the arrangement of the polymer chains or alter the electronic state of the charge carriers. This leads to a measurable change in the material's electrical resistance or conductivity. By monitoring these electrical changes, the presence and concentration of the analyte can be detected with high sensitivity. The choice of dopant is critical, as it affects the stability, selectivity, and sensitivity of the resulting sensor.

Environmental Biotransformation and Advanced Biodegradation Pathways of Alkylbenzenesulfonates

Enzymatic Degradation Mechanisms of Aromatic Sulfonates

The key to breaking down aromatic sulfonates lies in the enzymatic cleavage of the highly stable carbon-sulfur (C-S) bond. Bacteria have evolved sophisticated enzymatic systems to catalyze this challenging reaction.

The initial attack on the sulfonated aromatic ring is often carried out by oxygenase enzymes, which incorporate molecular oxygen into the substrate. This step is crucial for destabilizing the C-S bond, leading to the eventual release of the sulfonate group as sulfite (B76179). oup.com

Dioxygenases : These enzymes introduce both atoms of an oxygen molecule (O₂) into the aromatic ring. This dioxygenation, often requiring a reductant like NAD(P)H, forms an unstable dihydroxylated intermediate. researchgate.net The aromaticity of the ring is broken, which facilitates the spontaneous elimination of the sulfonate group as sulfite (HSO₃⁻). oup.comresearchgate.net For example, the dioxygenase system in Alcaligenes sp. strain O-1 has been shown to convert p-toluenesulfonate to 4-methylcatechol (B155104) and sulfite. researchgate.netoup.com This mechanism represents a common strategy for desulfonation prior to the cleavage of the aromatic ring. oup.com

Monooxygenases : These enzymes incorporate a single oxygen atom from O₂ into the substrate, with the second oxygen atom being reduced to water. Monooxygenases are also pivotal in desulfonation, particularly when sulfonates are used as a sulfur source under sulfate-starvation conditions. oup.comoup.com This process typically yields a phenol (B47542) and sulfite. oup.com In the degradation of aliphatic sulfonates, a well-characterized monooxygenase from Methylosulfonomonas methylovora is involved. oup.com For aromatic sulfonates, specific monooxygenases, such as the Baeyer-Villiger monooxygenases (BVMOs), play a role in later stages of degradation pathways after initial side-chain oxidation. nih.govnih.gov

The regulation of these desulfonative enzymes often depends on the metabolic context. They may be induced when the sulfonate serves as a carbon and energy source, or they can be part of a global sulfur-scavenging system activated under sulfate-limiting conditions. oup.comd-nb.infonih.gov

Complete mineralization of alkylbenzenesulfonates often involves a sequence of enzymatic reactions following the initial breakdown of the alkyl side chain. Research on sulfophenylcarboxylate (SPC) intermediates, which are metabolites of LAS degradation, has identified several key enzymes. nih.govd-nb.info

4-Sulfoacetophenone Baeyer-Villiger Monooxygenase (SAPMO) : This enzyme is a type I Baeyer-Villiger monooxygenase (BVMO) identified in Comamonas testosteroni KF-1 during the degradation of 3-(4-sulfophenyl)butyrate (a type of SPC). nih.govnih.gov BVMOs catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, converting a ketone into an ester. nih.gov The SAPMO in strain KF-1 is an NADPH-dependent enzyme that converts the intermediate 4-sulfoacetophenone (SAP) into 4-sulfophenyl acetate (B1210297) (SPAc). nih.govnih.govasm.org This enzyme shows homology to other BVMOs, such as phenylacetone (B166967) BVMO. nih.govuni-konstanz.de

4-Sulfophenylacetate Esterase (SPAc Esterase) : Following the BVMO reaction, the resulting ester, SPAc, is hydrolyzed by a specific esterase. nih.govnih.gov In Comamonas testosteroni KF-1, this inducible esterase cleaves 4-sulfophenyl acetate into 4-sulfophenol and acetate. nih.govd-nb.info The gene for this esterase was found directly upstream of the SAPMO gene, suggesting a coordinated functional relationship. nih.gov The sequential action of SAPMO and SPAc esterase has been demonstrated to stoichiometrically convert SAP into 4-sulfophenol and acetate. nih.govd-nb.infoasm.org

These findings illustrate a sophisticated enzymatic pathway recruited by bacteria for the degradation of xenobiotic sulfonated compounds. nih.gov

| Enzyme | Class | Substrate | Product(s) | Organism Example |

| Benzenesulfonate (B1194179) Dioxygenase | Dioxygenase (EC 1.14.12.-) | Benzenesulfonate, p-Toluenesulfonate | Catechol, 4-Methylcatechol + Sulfite | Alcaligenes sp. strain O-1 researchgate.net |

| 4-Sulfoacetophenone Baeyer-Villiger Monooxygenase (SAPMO) | Monooxygenase (EC 1.14.13.x) | 4-Sulfoacetophenone (SAP) | 4-Sulfophenyl acetate (SPAc) | Comamonas testosteroni KF-1 nih.govnih.gov |

| 4-Sulfophenylacetate Esterase (SPAc Esterase) | Carboxylester Hydrolase | 4-Sulfophenyl acetate (SPAc) | 4-Sulfophenol + Acetate | Comamonas testosteroni KF-1 nih.govnih.gov |

Table 1: Key Enzymes in Aromatic Sulfonate Degradation

Microbial Degradation Pathways and Metabolite Profiling of Sulfonated Aromatics

The complete degradation of alkylbenzenesulfonates is typically accomplished by microbial communities where different species perform distinct metabolic steps. d-nb.infod-nb.info The process begins with the oxidation of the alkyl side chain, producing a mixture of sulfophenylcarboxylates (SPCs), which are then further mineralized. d-nb.infonih.gov

Microbes employ two primary strategies for removing the sulfonate group from the aromatic ring, differing in the timing of the desulfonation event relative to ring opening. oup.comchimia.ch

Desulfonation Prior to Ring Cleavage : This is a common strategy where an initial oxygenase attack destabilizes the C-S bond. oup.com Aromatic dioxygenases add two hydroxyl groups to the ring, leading to the spontaneous elimination of sulfite and the formation of a catechol derivative. oup.comresearchgate.net For instance, the degradation of benzenesulfonate and p-toluenesulfonate in Alcaligenes sp. strain O-1 proceeds via this mechanism, yielding catechol and 4-methylcatechol, respectively, which are then substrates for ring-cleavage enzymes. researchgate.net

Desulfonation Subsequent to Ring Cleavage : In this alternative pathway, the sulfonated aromatic ring is first activated and then cleaved while the sulfonate group is still attached. oup.com The degradation of orthanilate (2-aminobenzenesulfonate) by Alcaligenes sp. strain O-1 exemplifies this strategy. The substrate is first converted to 3-sulfocatechol. researchgate.netoup.com A specialized ring-cleavage dioxygenase then opens the ring of 3-sulfocatechol, and the subsequent spontaneous hydrolysis of the resulting unstable product leads to desulfonation. oup.comoup.com

The chosen strategy is often specific to the particular substrate and the enzymatic machinery of the degrading organism.

After the alkyl side chain of a compound like 4-ethylbenzenesulfonate is oxidized to a carboxyl group and shortened, a sulfophenylcarboxylate results. The degradation of these intermediates converges on key sulfonated catechols, which are then subject to ring fission.

The degradation of 2-(4-sulfophenyl)butyrate (SPB), an SPC, by Delftia acidovorans SPB1 proceeds through the central intermediate 4-sulfocatechol. d-nb.info Cell extracts of this bacterium were shown to degrade 4-sulfocatechol via an ortho (or intradiol) cleavage pathway. d-nb.info This pathway is distinct from the meta (or extradiol) cleavage that often produces yellow-colored intermediates. d-nb.info The ortho cleavage of 4-sulfocatechol leads to intermediates that are further processed, ultimately resulting in desulfonation and complete mineralization of the carbon skeleton. d-nb.infouni-konstanz.de This demonstrates that established pathways for simpler sulfonated aromatics are indeed relevant to the breakdown of the more complex SPCs derived from commercial surfactants. d-nb.infonih.gov

Transport Mechanisms of Sulfonated Compounds Across Bacterial Membranes

For intracellular enzymes to act on sulfonated pollutants, these compounds must first cross the bacterial cell membrane. Because organic sulfonic acids are strong acids and exist as anions at physiological pH, they cannot freely diffuse into the cell. oup.com Consequently, dedicated transport systems are required. oup.comd-nb.infonih.gov

Evidence points to the existence of selective permeability barriers and specific transporters for sulfonated aromatics. uni-konstanz.de Studies with Alcaligenes sp. strain O-1 showed that while the organism could degrade orthanilate provided in the medium, it could not degrade sulfanilate or metanilate, even though cell-free extracts possessed the enzymatic capability. uni-konstanz.de This strongly implies the presence of a transport system specific to orthanilate. uni-konstanz.de

Evolution of Degradation Pathways for Xenobiotic Sulfonates by Microbial Communities

The widespread industrial use of xenobiotic sulfonates, such as linear alkylbenzene sulfonates (LAS), has introduced persistent pollutants into the environment. uni-konstanz.de In response, microbial communities have demonstrated a remarkable capacity to evolve and adapt, developing complex enzymatic pathways to break down these recalcitrant compounds. nih.gov This evolutionary process is primarily driven by the acquisition and modification of genetic material, enabling microorganisms to utilize these synthetic compounds as sources of carbon and sulfur. nih.govoup.com

The adaptation of microbial communities to xenobiotic sulfonates is a well-documented phenomenon. jeaht.org Studies have shown that upon exposure to compounds like LAS, the degradation capabilities of a microbial consortium significantly increase after a period of adaptation. asm.org This adaptation often involves the enrichment of specific bacterial genera. For instance, in activated sludge, genera such as Pseudomonas, Aeromonas, Thauera, Comamonas, and Klebsiella have been observed to become more abundant under the selective pressure of high LAS concentrations.

At the core of this rapid adaptation is horizontal gene transfer (HGT), a mechanism that allows for the exchange of genetic material between even distantly related bacteria. frontiersin.orgnih.gov Genes encoding the enzymes for the degradation of xenobiotic compounds are frequently located on mobile genetic elements (MGEs), such as plasmids and transposons. frontiersin.orgijcmas.com These MGEs act as vehicles for disseminating catabolic capabilities throughout a microbial population, facilitating swift evolution. nih.gov

Plasmids, in particular, play a crucial role in the evolution of these degradation pathways. oup.com For example, large, conjugative plasmids are frequently found in bacteria that can break down sulfonated aromatic compounds. uni-konstanz.denih.gov These plasmids can carry entire operons—clusters of genes that are transcribed together—that encode the multi-step enzymatic pathways required for sulfonate degradation. uni-konstanz.deuni-konstanz.de

Several well-studied examples illustrate the role of plasmids in the evolution of sulfonate degradation:

In Comamonas testosteroni T-2 , the ability to degrade p-toluenesulfonate is encoded on the 85-kbp IncP1β plasmid known as pTSA. uni-konstanz.denih.gov This plasmid carries the tsa operon (tsaMBCD) and its regulatory gene, tsaR, which are responsible for the initial steps of the degradation pathway. nih.govd-nb.info

In Alcaligenes sp. strain O-1 , the complete degradation pathway for 2-aminobenzenesulfonate (B1233890) is encoded on the 180-kb plasmid pSAH. uni-konstanz.denih.gov Curing the strain of this plasmid results in the loss of its ability to mineralize the compound, a function that is restored when the plasmid is reintroduced. scispace.comd-nb.info

Various Sphingomonas strains have been shown to harbor large plasmids (ranging from 50 to 500 kb) that are essential for the degradation of compounds like naphthalenesulfonates. nih.govasm.org In Sphingomonas xenophaga BN6, the plasmid pBN6 was identified as carrying the genes for naphthalenesulfonate catabolism. nih.govmicrobiologyresearch.org

Transposons, or "jumping genes," also contribute significantly to the evolution of these pathways. These DNA sequences can move from one location in the genome to another, often carrying catabolic genes with them. The insertion sequence IS1071 is a prime example, frequently found associated with genes for sulfonate degradation on plasmids like pTSA in C. testosteroni. uni-konstanz.deijcmas.comnih.gov This association suggests that transposons are instrumental in assembling novel degradation pathways by mobilizing and combining different genetic modules. nih.govnih.govbiorxiv.org For example, the genes for p-sulfobenzoate degradation (psbAC) in C. testosteroni are believed to be located on a composite transposon flanked by IS1071 elements, allowing for their transfer between plasmids and the chromosome. nih.govethz.ch

While plasmids and transposons are major drivers, degradative genes can also be located on the bacterial chromosome. uni-konstanz.de In some cases, a pathway may be encoded by a combination of plasmid-borne and chromosomal genes, highlighting the complex and mosaic nature of these evolved metabolic systems. uni-konstanz.de The recent evolution of a pathway for degrading the artificial sweetener acesulfame, another xenobiotic sulfonate, illustrates this modular evolution. nih.govbiorxiv.org Researchers found that a unique sulfatase gene, located on a composite transposon, combined with a separate amidase gene cluster on a plasmid, enabling certain bacteria to mineralize this modern pollutant. nih.govbiorxiv.org This demonstrates how bacteria can rapidly assemble new functions by combining genetic modules from different sources.

The evolution of these pathways is not just a matter of acquiring the right genes, but also of divergence and specialization. Sequence analysis suggests that many specialized catabolic enzymes have evolved from common ancestral enzymes. nih.gov The constant pressure of environmental pollution, combined with the rapid generation times and genetic plasticity of bacteria, creates a fertile ground for the evolution of novel enzymatic functions and complex degradation pathways for xenobiotic sulfonates. nih.govnih.gov

Table 1. Examples of Microbial Strains and Genetic Elements Involved in Xenobiotic Sulfonate Degradation

| Microbial Strain | Xenobiotic Sulfonate Degraded | Associated Genetic Element(s) | Key Genes/Operons | Reference(s) |

| Comamonas testosteroni T-2 | p-Toluenesulfonate | Plasmid pTSA (IncP1β) | tsaMBCD operon, tsaR, psbAC | nih.gov, uni-konstanz.de, uni-konstanz.de |

| Alcaligenes sp. O-1 | 2-Aminobenzenesulfonate (Orthanilic acid) | Plasmid pSAH | abs and scm gene clusters | uni-konstanz.de, scispace.com, nih.gov |

| Sphingomonas xenophaga BN6 | Naphthalenesulfonates | Plasmid pBN6 | Genes for naphthalenesulfonate dioxygenase, isomerase, and aldolase | microbiologyresearch.org, nih.gov, dntb.gov.ua |

| Salmonella sp. BC-2 | Linear Alkylbenzene Sulfonate (LAS) | Plasmid | Not specified | koreascience.kr |

| Escherichia sp. BC-3 | Linear Alkylbenzene Sulfonate (LAS) | Plasmid | Not specified | koreascience.kr |

| Bosea sp. 100-5 | Acesulfame | Plasmid, Composite Transposon | Genes for a unique sulfatase and an ANSA amidase | nih.gov, biorxiv.org |

| Chelatococcus sp. | Acesulfame | Plasmid, Composite Transposon | Genes for a unique sulfatase and an ANSA amidase | nih.gov, biorxiv.org |

Theoretical and Computational Chemistry Approaches to 4 Ethylbenzenesulfonate Systems

Molecular Dynamics (MD) Simulations for Understanding Intermolecular Interactions and Transport Phenomena

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems. For systems containing 4-ethylbenzenesulfonate, MD is particularly useful for studying interactions within complex environments like polymer membranes and for analyzing the transport of ions. mdpi.comnih.gov The simulations are typically based on force fields, such as the Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies II (COMPASS II), which is noted for its extensive coverage of polymers and ability to yield results consistent with experimental findings. researchgate.netmdpi.com

Polyelectrolyte membranes (PEMs) featuring sulfonate pendant groups are crucial in technologies like electrodialysis for ion recovery. researchgate.netresearchgate.net MD simulations are instrumental in understanding how these functional groups mediate ion transport.

Studies on PEMs with this compound and other charged pendant groups have been conducted to investigate the selective diffusion of monovalent ions like lithium (Li⁺) and sodium (Na⁺) from brines that also contain divalent ions such as magnesium (Mg²⁺) and calcium (Ca²⁺). mdpi.comresearchgate.net The simulations reveal that the oxygen atoms of the sulfonate groups interact strongly with divalent ions due to higher charge density. researchgate.net This strong electrostatic attraction significantly increases the energy barrier for the diffusion of Mg²⁺ and Ca²⁺, effectively slowing their permeation through the membrane. mdpi.comresearchgate.net In contrast, monovalent ions exhibit weaker interactions, allowing for their selective passage. researchgate.net

The mean square displacement (MSD) analysis from MD simulations quantitatively describes this phenomenon. The MSD for Li⁺ and Na⁺ ions tends to increase linearly with time, indicating their diffusion within the polyelectrolyte system, while the MSD for divalent cations remains much lower. mdpi.com Hydration level and temperature are also key factors; increasing either generally enhances the diffusion of ions and water molecules by expanding the diffusion channels within the membrane. mdpi.com The sulfonate groups, along with water molecules and hydronium ions (H₃O⁺), form hydrophilic regions that create transport channels. mdpi.comnih.gov The efficiency of these channels is dictated by the balance of electrostatic interactions between the ions and the fixed sulfonate charges. frontiersin.org

| Ion | Interaction Strength with Sulfonate Group | Relative Diffusion Rate | Governing Factor | Source |

|---|---|---|---|---|

| Li⁺ | Weak | High | Weaker electrostatic attraction allows for permeation. | mdpi.comresearchgate.net |

| Na⁺ | Weak | High | Weaker electrostatic attraction allows for permeation. | mdpi.comresearchgate.net |

| Mg²⁺ | Strong | Low | Strong binding with oxygen atoms of the sulfonate group raises the diffusion energy barrier. | mdpi.comresearchgate.net |

| Ca²⁺ | Strong | Low | Strong binding with oxygen atoms of the sulfonate group raises the diffusion energy barrier. | mdpi.comresearchgate.net |

| H₃O⁺ | Moderate | Moderate | Diffusion is influenced by hydration level and electrostatic interactions with sulfonate groups. | mdpi.comfrontiersin.org |

Simulations show how the this compound groups orient themselves within the polymer matrix. researchgate.net The interplay between the hydrophobic ethylbenzene (B125841) part and the hydrophilic sulfonate head influences the formation of micro-phase separated structures within the hydrated membrane. mdpi.comnih.gov These simulations can track the polymer backbone's flexibility and the rotational freedom of the pendant group, providing insights into how the material will behave under different conditions. sciencepublishinggroup.commdpi.com The specific conformation affects the creation of hydrophilic channels and the fractional free volume available for ion diffusion, ultimately impacting membrane performance. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Insights and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and predict their reactivity. rsc.orgfiveable.me These methods are used to map reaction pathways, identify intermediate structures, and calculate the energies of transition states, offering a fundamental understanding of chemical reactions involving this compound. acs.orgrsc.org

DFT calculations are a cornerstone for elucidating the mechanisms of reactions involving sulfonate compounds. fiveable.me By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. nih.gov This path includes the transition state (TS), which represents the highest energy point and corresponds to the reaction's activation barrier. fiveable.me

For instance, in the esterification reaction between a sulfonic acid (like benzenesulfonic acid, a close analog of this compound) and an alcohol, DFT can be used to compare different possible mechanisms, such as addition-elimination (Ad-E) or nucleophilic substitution (Sₙ2). rsc.org Calculations can determine the geometries and energies of all stationary points (reactants, intermediates, transition states, and products). rsc.orguv.es The Gibbs free energy of activation (ΔG‡) can be computed, providing a quantitative prediction of the reaction rate. rsc.org Studies on similar systems have shown that certain pathways, like a neutral Ad-E mechanism involving a pentacoordinate sulfur intermediate, can have prohibitively high energy barriers, making them kinetically unfeasible. rsc.org

| Reaction Type | Model Reactants | Proposed Mechanism | Calculated Activation Barrier (ΔG‡) | Conclusion | Source |

|---|---|---|---|---|---|

| Esterification | Benzenesulfonic acid + Methanol | Neutral Addition-Elimination | ~233.6 kJ/mol (in solution) | Prohibitively high barrier, mechanism is unfeasible. | rsc.org |

| Glycosylation | Glycosyl hemiacetal + Sulfonyl chloride | Sₙ2-like | Not specified, but confirmed as favored pathway | Mechanism involves stereoinvertive displacement of a glycosyl arylsulfonate. | nih.gov |

| Nucleophilic Substitution | N-Boc ephedrine (B3423809) derivative + Tosyl chloride | Sₙ1 vs. Sₙ2 | TS for Sₙ1 is 10.08 kcal/mol more stable than for Sₙ2 | The Sₙ1 pathway is favored, determining the final product's stereochemistry. | uv.es |

Kinetic isotope effects (KIEs) are a sensitive probe of reaction mechanisms, revealing information about bond breaking and forming in the rate-determining step. core.ac.ukscispace.com Computational chemistry allows for the prediction of KIEs, which can then be compared with experimental values to validate a proposed mechanism. digitellinc.comnih.gov

The prediction of KIEs is typically achieved by calculating the vibrational frequencies of the reactant and transition state structures for two different isotopes (e.g., ¹²C and ¹³C, or ¹H and ²H). mdpi.com Using principles from transition state theory, these frequencies, which depend on the mass of the atoms, are used to calculate the isotopic rate ratio (k_light / k_heavy). mdpi.comresearchgate.net DFT methods are commonly used for these vibrational frequency calculations. arxiv.org For reactions involving sulfonate leaving groups, KIE studies can help distinguish between different mechanistic possibilities, such as Sₙ1 and Sₙ2 pathways, by revealing the extent of charge development and bond cleavage at the transition state. nih.govacs.org

Computational Approaches to Structure-Reactivity Relationships in Sulfonated Compounds

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to create mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.net These computational models can then be used to predict the reactivity of new, unsynthesized compounds, guiding the design of molecules with optimized properties. researchgate.netacs.org

In a typical QSRR study of sulfonated compounds, a set of molecules is selected, and a variety of molecular descriptors are calculated for each one using computational software. researchgate.netnih.gov These descriptors quantify different aspects of the molecular structure. The next step involves using statistical methods, such as multiple linear regression (MLR), to find the best correlation between a subset of these descriptors and the experimental reactivity data. researchgate.netresearchgate.net The resulting model is an equation that can be used to predict reactivity. Such studies have been successfully applied to understand the efficiency of sulfonation reactions and the biological activity of aromatic sulfonamides. researchgate.netresearchgate.netresearchgate.net

| Descriptor Category | Description | Examples | Source |

|---|---|---|---|

| Constitutional | Describe the basic composition of the molecule without regard to geometry. | Molecular weight, number of atoms, number of rotatable bonds. | researchgate.netresearchgate.net |

| Topological | 2D descriptors that encode information about atomic arrangement and bonding. | Wiener index, Kier & Hall connectivity indices, Burden eigenvalues. | researchgate.netresearchgate.netacs.org |

| Geometrical | 3D descriptors related to the spatial coordinates of the atoms. | Molecular surface area, molecular volume. | researchgate.net |

| Electrostatic | Describe the charge distribution within the molecule. | Partial charges on atoms, dipole moment. | researchgate.net |

| Quantum-Chemical | Derived from quantum mechanical calculations (e.g., DFT). | HOMO/LUMO energies, Mulliken atomic charges, total energy. | researchgate.netnih.gov |

Applications of 4 Ethylbenzenesulfonate in Advanced Materials Science and Engineering

Polymeric Materials: Synthesis and Performance Enhancements

4-Ethylbenzenesulfonate plays a significant role in modifying and enhancing the properties of polymeric materials, particularly in the realms of electronic and separation technologies.

Doping of Conductive Polymers for Electronic Applications

4-Ethylbenzenesulfonic acid (EBSA) is utilized as an effective p-type dopant to increase the electrical conductivity of semiconducting polymers. nih.gov The doping process introduces charge carriers into the polymer matrix, significantly enhancing its performance for electronic applications.

Detailed research has explored the effects of EBSA on various conductive polymers. In studies involving the high-mobility semiconducting polymer PBTTT (poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene)), solution-based doping with EBSA was compared to vapor-phase doping with other agents. nih.govresearchgate.net While both methods improved conductivity, the specific dopant and method influenced the resulting thermoelectric properties, such as the Seebeck coefficient and power factor. nih.govresearchgate.net

Further research has demonstrated that co-processing the polar polythiophene derivative p(g42T-T) with EBSA and other sulfonic acids can yield films with superior electrical conductivity, reaching up to 120 S cm⁻¹. rsc.org These doped films also exhibit excellent long-term stability for months under ambient conditions. rsc.org The doping process is often mediated by an acid-catalyzed oxidation of the polymer by oxygen in the air. rsc.orgacs.org Dipping poly(3,4-ethylene dioxythiophene):poly(styrene sulphonate) (PEDOT:PSS) films in EBSA has been shown to increase electrical conductivity to 1546 S/cm. rsc.org

| Polymer | Doping Method | Key Research Finding / Performance Metric |

|---|---|---|

| PBTTT (poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene)) | Immersion in EBSA solution | Serves as an effective p-type dopant, increasing electrical conductivity and enabling comparison of thermoelectric power factors against other doping methods. nih.govresearchgate.net |

| p(g42T-T) (a polar polythiophene derivative) | Co-processing with EBSA | Achieved electrical conductivity up to 120 S cm⁻¹ with stability for over six months under ambient conditions. rsc.org |

| PEDOT:PSS (poly(3,4-ethylene dioxythiophene):poly(styrene sulphonate)) | Dipping in EBSA | Reported to increase electrical conductivity to 1546 S/cm. rsc.org |

Fabrication of Ion-Exchange Membranes for Selective Separation Technologies

This compound is a key molecule in the study and fabrication of ion-exchange membranes. These membranes are critical for selective separation technologies used in water treatment, resource recovery, and chemical processing. The sulfonate group (-SO₃⁻) acts as a fixed charge carrier, facilitating the transport of cations across the membrane.

Molecular dynamics simulations have used this compound as a model monomer unit (M1) to construct and analyze polyelectrolyte membranes. mdpi.comresearchgate.net These studies investigate the diffusion and selective permeation of various ions, such as Li⁺, Na⁺, Mg²⁺, and Ca²⁺, through the membrane. mdpi.com The findings indicate that the sulfonic acid group is ideal for the selective transport of monovalent ions like Li⁺. mdpi.com Other research has explored the ion exchange equilibrium at interfaces, using the sodium salt of this compound in the aqueous phase to exchange with bromide anions on polyelectrolytes in an organic phase. researchgate.net These studies show that the ion exchange constants increase with the size of the sulfonate molecule. researchgate.net The compound is also used as a dopant to probe the capacity of resins in ion-exchange chromatography.

| System / Membrane Type | Application / Study Focus | Key Finding |

|---|---|---|

| Polyelectrolyte membrane (modeled with this compound units) | Selective ion separation (Li⁺, Na⁺, Mg²⁺, Ca²⁺) | The sulfonic acid group was found to be ideal for the selective permeation of monovalent ions like Li⁺. mdpi.com |

| n-alkylpyridinium polyelectrolytes at a chloroform/water interface | Ion exchange equilibrium | The ion exchange constant for this compound increases with the size of the sulfonate anion. researchgate.net |

| Ion-exchange resins | Chromatography | Used as a dopant to study and determine resin capacity. |

Role in Colloid and Interface Science, Including Detergent and Surfactant Formulations

The amphipathic nature of this compound, possessing both a hydrophobic ethylbenzene (B125841) group and a hydrophilic sulfonate group, makes it an effective surfactant. ontosight.aiguidechem.com This property is fundamental to its application in detergents and its use as a model compound in colloid and interface science. nih.gov

In interface science, the sodium salt of this compound has been studied for its association with cationic polyelectrolytes at the water/chloroform interface. researchgate.net Research has shown that even small amphipathic counterions like this compound can induce a cooperative effect in their association with polyelectrolytes. researchgate.netresearcher.life Studies measuring the standard free energies of transfer from water to the interfacial polyelectrolytes found a linear relationship with the number of carbon atoms in the alkyl residue of the benzenesulfonate (B1194179) molecule. researcher.life This fundamental research helps in understanding the interactions that govern the stability and behavior of emulsions, foams, and other colloidal systems.

Geochemical Tracer Applications in Subsurface Environments

Substituted aromatic acids, including 4-ethylbenzenesulfonic acid, have been evaluated as artificial tracers for studying geothermal reservoirs. oieau.fr Tracers are injected into a reservoir to track the movement of water and heat, providing crucial data for resource management.

In a notable experiment at the Dixie Valley geothermal reservoir, 4-ethylbenzenesulfonic acid was injected along with other tracers like fluorescein (B123965), benzoic acid, and benzenesulfonic acid. oieau.friaea.org The reservoir primarily consists of gabbro and altered basalts. oieau.fr During the 2.5-month sampling period at production wells, only benzoic acid and fluorescein were detected. oieau.friaea.org The absence of detected 4-ethylbenzenesulfonic acid under these specific reservoir conditions provided valuable information about its relative stability or transport properties compared to the other tracers.

| Tracer Compound | Injection Status | Detection Status in Production Well |

|---|---|---|

| 4-Ethylbenzenesulfonic acid | Injected | Not Detected. oieau.fr |

| Benzoic acid | Injected | Detected. oieau.friaea.org |

| Benzenesulfonic acid | Injected | Not specified as detected. oieau.friaea.org |

| Fluorescein | Injected | Detected. oieau.friaea.org |

Intermediate in the Synthesis of Specialty Organic Chemicals (e.g., Dyes, Industrial Surfactants)